molecular formula C9H11NO3 B1303040 (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 959579-57-8

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1303040
CAS No.: 959579-57-8
M. Wt: 181.19 g/mol
InChI Key: KMTSLALPZKTAJM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a furan ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amine and aldehyde precursors.

    Introduction of Furan Ring: The furan ring is introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3S,4S) configuration.

    Final Steps: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    (3S,4S)-4-(phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl ring instead of a furan ring.

    (3S,4S)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness:

  • The presence of the furan ring in (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The chiral centers at positions 3 and 4 of the pyrrolidine ring provide specific stereochemical configurations that can enhance selectivity and potency in biological applications.

Properties

IUPAC Name

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSLALPZKTAJM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376093
Record name (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-57-8
Record name (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.